molecular formula C11H13NO7 B108285 Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate CAS No. 55544-88-2

Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate

Cat. No. B108285
CAS RN: 55544-88-2
M. Wt: 271.22 g/mol
InChI Key: VXACZFMHEVLJFB-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is a chemical compound that has been widely used in scientific research for various purposes. It is a synthetic organic compound that belongs to the class of nitroaromatic compounds.

Mechanism Of Action

The mechanism of action of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is not well understood. However, it is believed to act as a nitroaromatic compound that can undergo reduction to form nitroso and hydroxylamine intermediates. These intermediates can then react with various biomolecules such as proteins and DNA to form adducts.

Biochemical And Physiological Effects

Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to have various biochemical and physiological effects such as:
1. Inhibition of enzyme activity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase.
2. Induction of DNA damage: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to induce DNA damage in various cell lines.
3. Induction of oxidative stress: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to induce oxidative stress in various cell lines.

Advantages And Limitations For Lab Experiments

Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has various advantages and limitations for lab experiments such as:
Advantages:
1. High purity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be synthesized with high purity using column chromatography.
2. Versatility: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used for various purposes such as organic synthesis, biochemical studies, and fluorescent probing.
Limitations:
1. Toxicity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is toxic and can cause harm to living organisms.
2. Limited solubility: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has limited solubility in water, which can limit its use in some experiments.

Future Directions

There are various future directions for the use of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate such as:
1. Development of new fluorescent probes: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used as a scaffold to develop new fluorescent probes for various applications.
2. Investigation of its mechanism of action: Further studies are required to investigate the mechanism of action of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate.
3. Development of new organic compounds: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used as a reagent to synthesize new organic compounds with various applications.
Conclusion:
In conclusion, Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is a synthetic organic compound that has been widely used in scientific research for various purposes. It can be synthesized with high purity using column chromatography and has various advantages and limitations for lab experiments. Further studies are required to investigate its mechanism of action and develop new applications for this compound.

Synthesis Methods

Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is synthesized by the reaction of 5-methoxy-2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The product is then purified by column chromatography to obtain pure Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate.

Scientific Research Applications

Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used in scientific research for various purposes such as:
1. As a reagent in organic synthesis: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is used as a reagent in organic synthesis to synthesize various organic compounds.
2. As a probe in biochemical studies: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used as a probe in biochemical studies to investigate the mechanism of action of various enzymes.
3. As a fluorescent probe: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used as a fluorescent probe to study the binding of various molecules to proteins.

properties

CAS RN

55544-88-2

Product Name

Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

IUPAC Name

methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate

InChI

InChI=1S/C11H13NO7/c1-16-7-4-5-8(12(14)15)9(6-7)19-11(18-3)10(13)17-2/h4-6,11H,1-3H3

InChI Key

VXACZFMHEVLJFB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OC(C(=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OC(C(=O)OC)OC

Origin of Product

United States

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